2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-2-one core substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a sulfanyl-linked acetamide moiety. The furan ring introduces π-π stacking capabilities, while the sulfanyl group enhances reactivity for hydrogen bonding or nucleophilic interactions.
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-5-2-6-15(11-14)22-19(25)13-28-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-27-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZYHBMAVIZSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the cyclopenta[d]pyrimidin ring. The final step involves the introduction of the sulfanyl group and the N-(3-methylphenyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group in the cyclopenta[d]pyrimidin ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing the cyclopentapyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
-
Antimicrobial Properties
- The presence of the furan ring has been linked to antimicrobial activity. Research has demonstrated that similar compounds can inhibit bacterial growth, suggesting that this compound may be effective against certain pathogens . Studies involving in vitro testing against Gram-positive and Gram-negative bacteria are ongoing.
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study published in 2024 evaluated the efficacy of various cyclopentapyrimidine derivatives, including the target compound, against breast cancer cell lines. The results indicated that the compound reduced cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study conducted in 2023, the compound was tested for its antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate activity. Further modifications to the structure are being explored to enhance potency .
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
- Compound from : Structure: 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide. Key Differences: Replaces the furan-2-ylmethyl group with a diethylaminopropyl chain and substitutes the 3-methylphenyl with a 3,4-difluorophenyl. Implications: The diethylamino group enhances solubility, while fluorinated aryl groups often improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Compound from : Structure: 2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide. Key Differences: Chromeno-pyrimidine core replaces cyclopenta[d]pyrimidinone, introducing a fused benzene ring. The 4-ethoxyphenyl substituent may enhance planar stacking interactions. Implications: Chromene systems are associated with antioxidant and anticancer activities, suggesting divergent biological targets compared to the cyclopenta core .
Sulfanyl-Acetamide Derivatives with Heterocyclic Moieties
- Compounds from (8e, 8f, 8g): Structure: N-(substituted phenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Compounds from : Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. Key Differences: Triazole core instead of pyrimidine, with a furan substituent. Activity: Demonstrated anti-exudative activity comparable to diclofenac (10 mg/kg vs. 8 mg/kg), highlighting the role of furan in anti-inflammatory effects .
Antimicrobial Thioacetamide-Triazoles ()
- Examples :
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) and analogues.
- Key Differences: Triazole replaces pyrimidine, and benzyl groups vary in halogen substitution.
- MIC Data: Compound 38 showed MIC values of 16 µg/mL against Escherichia coli, suggesting that fluorinated benzyl groups enhance Gram-negative activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antimicrobial Activity of Selected Analogues
| Compound | Core Structure | MIC (µg/mL) | Target Organism | Evidence ID |
|---|---|---|---|---|
| Compound 38 () | Triazole | 16 | Escherichia coli | |
| 4a-4m () | Furan-sulfonamide | 8–64 | S. aureus, E. coli |
Key Research Findings
- Role of Furan : The furan-2-yl group in the target compound and analogues enhances anti-inflammatory and antimicrobial activity via π-π interactions and metabolic stability .
- Impact of Fluorination : Fluorinated aryl groups (e.g., 3,4-difluorophenyl in ) improve bioavailability and enzyme binding compared to methyl-substituted derivatives .
- Core Heterocycle Influence : Pyrimidine derivatives () target kinases or DNA synthesis enzymes, while triazoles () inhibit bacterial topoisomerases or inflammatory mediators .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule characterized by a unique combination of furan, pyrimidine, and acetamide moieties. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.48 g/mol. The structure includes:
- A furan ring , which is known for its reactivity and ability to participate in various biological processes.
- A cyclopenta[d]pyrimidine core , which is significant in medicinal chemistry due to its diverse biological activities.
- An N-(3-methylphenyl)acetamide group that may contribute to the compound's interaction with biological targets.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act through the following pathways:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For instance, similar compounds have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), which are critical in various signaling pathways related to inflammation and cancer .
- Redox Reactions : The nitrophenyl group may participate in redox reactions, influencing cellular signaling pathways .
Anticancer Properties
Recent research indicates that compounds with similar structural features exhibit promising anticancer activity. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that the compound could possess similar properties .
Anti-inflammatory Effects
The furan-containing derivatives have been studied for their potential as selective inhibitors of PI3Kgamma, a target for treating inflammatory and autoimmune diseases. This suggests that our compound may also exhibit anti-inflammatory effects through similar mechanisms .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
